![molecular formula C16H13N3O4 B5750900 3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5750900.png)
3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBNP-OXD and is a member of the oxadiazole family. It has a molecular formula of C16H12N4O4 and a molecular weight of 332.29 g/mol.
Mechanism of Action
The mechanism of action of MBNP-OXD is not fully understood. However, it is believed to exhibit its biological activity through the inhibition of various enzymes and/or the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBNP-OXD has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, MBNP-OXD has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBNP-OXD is its broad-spectrum antimicrobial activity. It has also been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, MBNP-OXD has been shown to be a versatile building block for the synthesis of novel organic materials with interesting optical and electronic properties.
One of the main limitations of MBNP-OXD is its poor solubility in aqueous solutions, which can limit its use in biological applications. Additionally, the mechanism of action of MBNP-OXD is not fully understood, which can make it difficult to optimize its biological activity.
Future Directions
There are several future directions for the research on MBNP-OXD. One potential direction is the optimization of its biological activity through the synthesis of analogs with improved solubility and/or potency. Another potential direction is the investigation of its potential as a fluorescent probe for the detection of other analytes, such as reactive oxygen species. Additionally, the use of MBNP-OXD as a building block for the synthesis of novel organic materials with interesting optical and electronic properties could lead to the development of new materials for various applications.
Synthesis Methods
The synthesis of MBNP-OXD involves the reaction of 4-nitrobenzaldehyde with 4-methoxybenzyl hydrazine to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide to form the oxadiazole ring. The final product is obtained by the reduction of the nitro group to an amino group using sodium dithionite.
Scientific Research Applications
MBNP-OXD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MBNP-OXD has been shown to exhibit potent antimicrobial, antifungal, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In material science, MBNP-OXD has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. It has also been investigated as a potential fluorescent probe for the detection of metal ions in aqueous solutions.
In analytical chemistry, MBNP-OXD has been used as a reagent for the determination of various analytes, including amino acids, carbohydrates, and proteins. It has also been used as a fluorescent probe for the detection of nitric oxide in biological samples.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-2-11(3-9-14)10-15-17-16(23-18-15)12-4-6-13(7-5-12)19(20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOVZNMGKLEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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